

Application Notes and Protocols: PR-104 in Combination with Other Chemotherapeutic Agents

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Compound of Interest

Compound Name: *Pr 104*

Cat. No.: *B1678026*

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Introduction

PR-104 is a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments commonly found in solid tumors.^[1] This targeted approach minimizes damage to healthy, well-oxygenated tissues. PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.^{[1][2]} The cytotoxicity of PR-104A is significantly increased under hypoxic conditions, where it is reduced to its active metabolites, PR-104H (hydroxylamine) and PR-104M (amine).^{[3][4]} These metabolites are potent DNA cross-linking agents that induce cell death.^{[2][5]}

Interestingly, PR-104A can also be activated in an oxygen-independent manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumors.^{[1][3]} This dual mechanism of action makes PR-104 a compelling candidate for combination therapies. Preclinical and clinical studies have shown that PR-104 can enhance the efficacy of conventional chemotherapeutic agents and radiotherapy, particularly by targeting the radioresistant hypoxic cell populations within tumors.^{[2][5]}

These application notes provide a comprehensive overview of the use of PR-104 in combination with other chemotherapeutic agents, summarizing key preclinical and clinical data, and offering detailed protocols for in vitro and in vivo evaluation.

Data Presentation

In Vitro Cytotoxicity of PR-104A

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of PR-104A in various human cancer cell lines under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold increase in cytotoxicity under hypoxic conditions.

Cell Line	Cancer Type	IC ₅₀ (μM) - Normoxic	IC ₅₀ (μM) - Hypoxic	Hypoxic Cytotoxicity Ratio (HCR)
HCT116	Colon Cancer	13	0.4	33
HT29	Colon Cancer	6.5	0.2	33
SiHa	Cervical Cancer	-	-	-
H460	Lung Cancer	-	-	-
Panc-01	Pancreatic Cancer	20	1.0	20
22RV1	Prostate Cancer	1.5	0.1	15
PC-3	Prostate Cancer	1.0	0.1	10
DU-145	Prostate Cancer	0.8	0.08	10
HepG2	Hepatocellular Carcinoma	-	-	-
PLC/PRF/5	Hepatocellular Carcinoma	-	-	-
SNU-398	Hepatocellular Carcinoma	-	-	-
Hep3B	Hepatocellular Carcinoma	-	-	-

Data synthesized from multiple preclinical studies.[\[5\]](#)[\[6\]](#)

In Vivo Efficacy of PR-104 in Combination Therapy

This table presents representative data from preclinical xenograft studies, demonstrating the enhanced anti-tumor activity of PR-104 when combined with other chemotherapeutic agents or radiotherapy.

Tumor Model	Combination Agent	PR-104 Dose	Outcome
Panc-01 (Pancreatic)	Gemcitabine	Not specified	Greater than additive antitumor activity.[2]
22RV1 (Prostate)	Docetaxel	Not specified	Greater than additive antitumor activity.[2]
HT29, SiHa, H460	Radiation (15-20 Gy)	75-100% MTD	Greater than additive antitumor activity.[7]
HepG2, PLC/PRF/5, SNU-398, Hep3B	Sorafenib	250 mg/kg, i.p., qd x 6	Significantly active in all 4 xenograft models.[7]

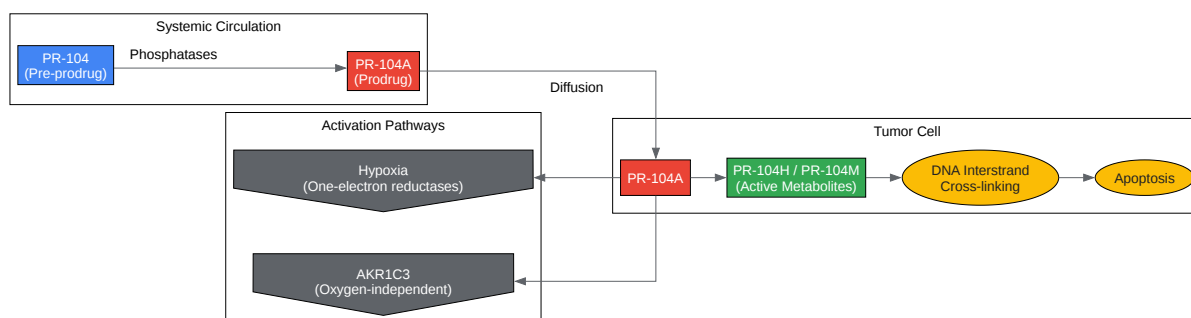
Clinical Trial Data: Maximum Tolerated Dose (MTD) of PR-104 in Combination Therapy

The following table summarizes the MTD of PR-104 when administered in combination with gemcitabine or docetaxel in patients with advanced solid tumors.

Combination Agent	PR-104 MTD (mg/m ²)	Dose-Limiting Toxicities (DLTs)
Gemcitabine (800 mg/m ²)	140	Thrombocytopenia.[8][9]
Docetaxel (60 mg/m ²)	200	Thrombocytopenia, neutropenic fever, fatigue.[8][9]
Docetaxel (60 mg/m ²) + G-CSF	770	Thrombocytopenia, neutropenic fever, fatigue.[8][9]
Docetaxel (75 mg/m ²) + G-CSF	≥770	Thrombocytopenia, neutropenic fever, fatigue.[8][9]

Signaling Pathways and Experimental Workflows

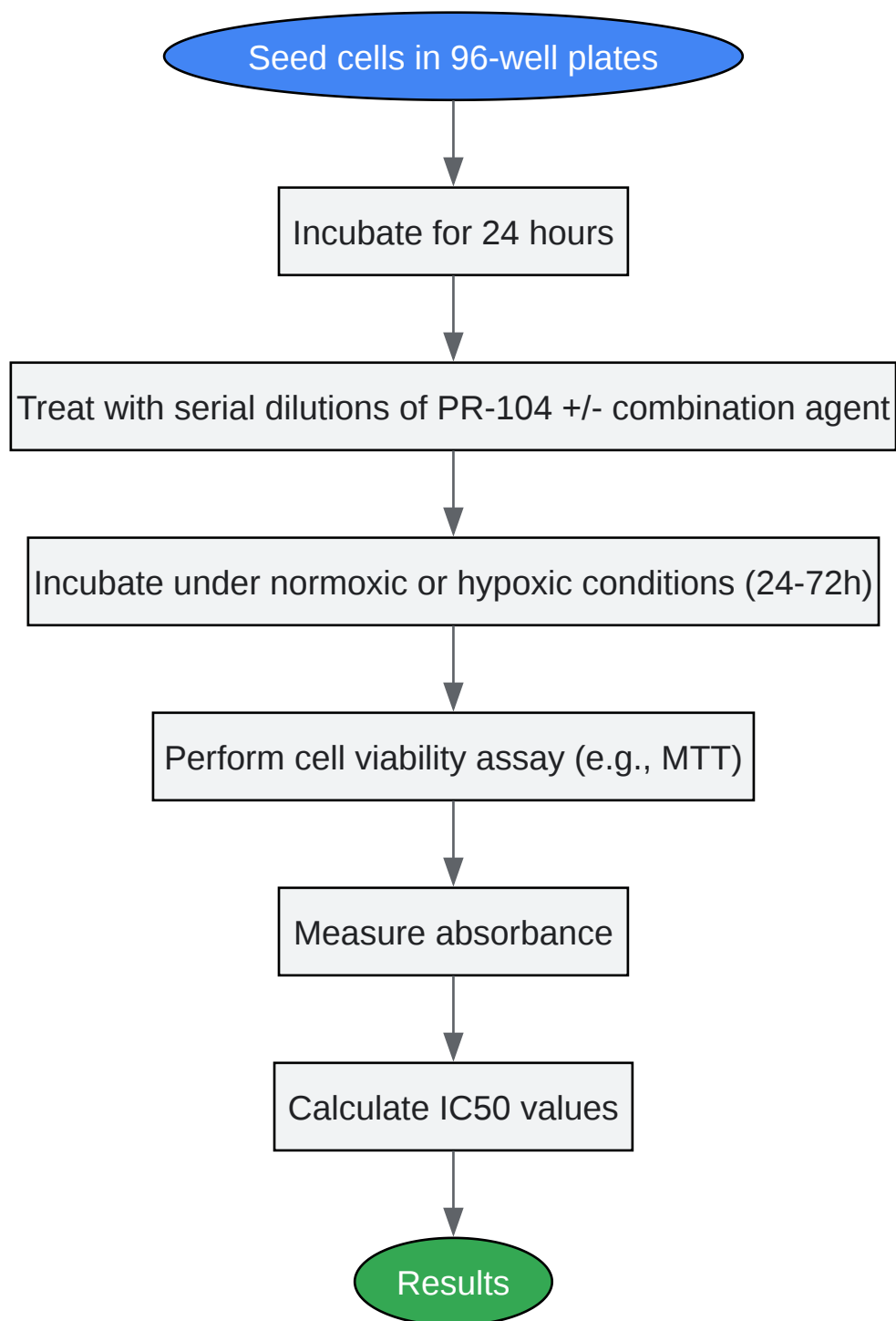
PR-104 Activation Pathway



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Caption: Activation pathway of the pre-prodrug PR-104 to its active DNA cross-linking metabolites.

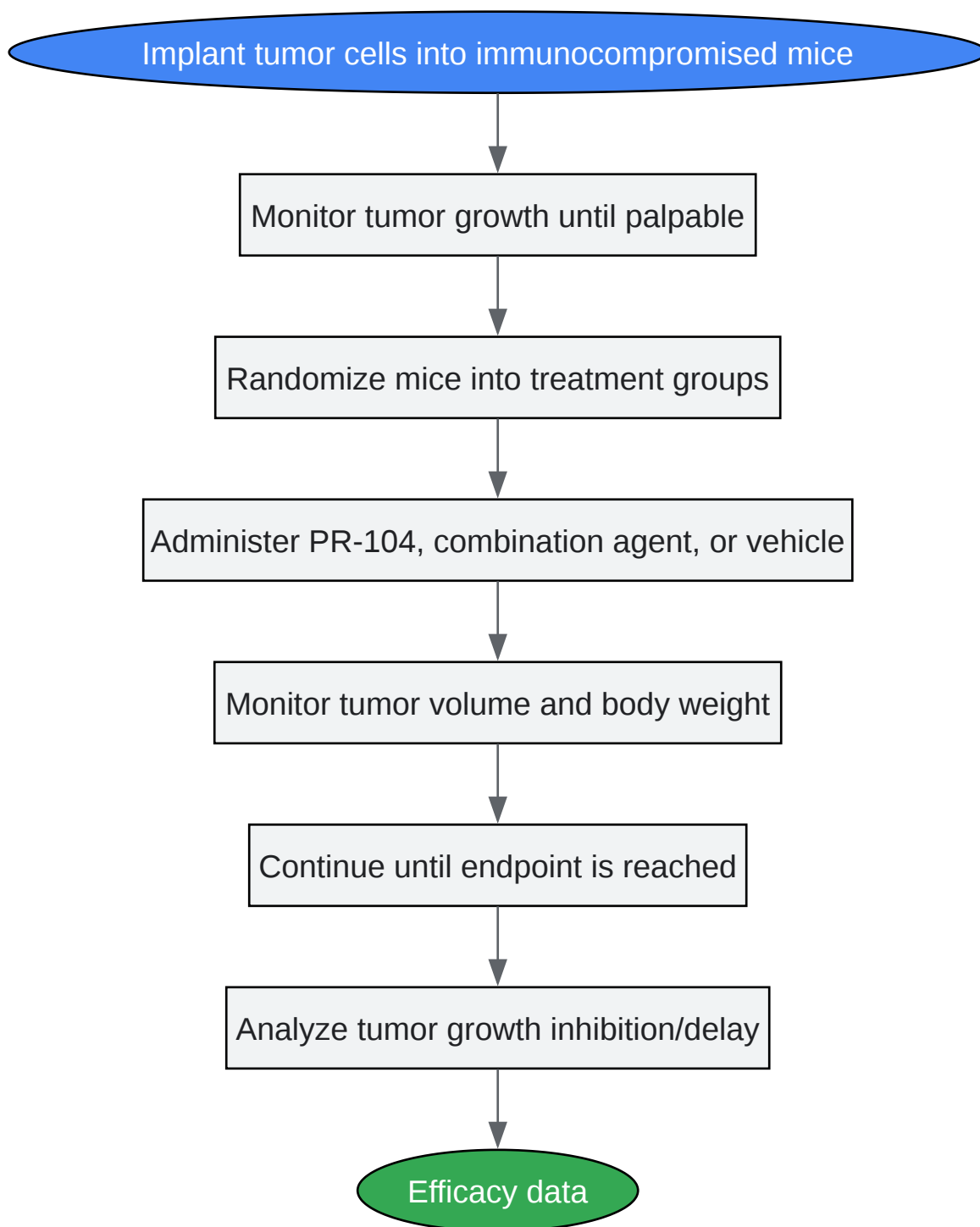
In Vitro Cytotoxicity Assay Workflow



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Caption: General workflow for determining the in vitro cytotoxicity of PR-104 combinations.

In Vivo Xenograft Study Workflow



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Caption: Workflow for assessing the in vivo efficacy of PR-104 combination therapy in xenograft models.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PR-104 alone and in combination with another chemotherapeutic agent under normoxic and hypoxic conditions.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- PR-104
- Combination chemotherapeutic agent
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Hypoxia chamber
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.^[6]
- Drug Preparation: Prepare serial dilutions of PR-104 and the combination agent in complete medium. For combination studies, a fixed ratio or a matrix of concentrations can be used. For hypoxic conditions, pre-equilibrate the drug dilutions in the hypoxia chamber.
- Treatment: Remove the medium from the wells and add the drug dilutions. Include vehicle-only controls.

- Incubation: Incubate the plates for 48-72 hours under either normoxic (21% O₂, 5% CO₂) or hypoxic (e.g., <1% O₂, 5% CO₂) conditions.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
- Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software.

Protocol 2: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of PR-104 in combination with another chemotherapeutic agent in a subcutaneous xenograft model.

Materials:

- Human cancer cell line
- Immunocompromised mice (e.g., nude, SCID)
- Matrigel (optional)
- PR-104
- Combination chemotherapeutic agent
- Vehicle for drug formulation (e.g., saline)
- Calipers
- Animal balance

Procedure:

- Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mix with Matrigel) at a concentration of 1×10^6 to 1×10^7 cells per 100-200 μL .[\[7\]](#)
- Tumor Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[\[7\]](#)
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[7\]](#)
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize animals into treatment groups (e.g., Vehicle, PR-104 alone, combination agent alone, PR-104 + combination agent).[\[7\]](#)
- Drug Administration:
 - PR-104 Formulation: Dissolve PR-104 in a suitable vehicle like saline.[\[7\]](#)
 - Administration: Administer PR-104 (e.g., via intravenous or intraperitoneal injection) and the combination agent according to the desired dosing schedule.[\[7\]](#)
- Efficacy and Toxicity Assessment:
 - Continue to monitor tumor volume and body weights 2-3 times per week.[\[5\]](#)
 - Monitor the animals for any signs of toxicity.
 - The primary efficacy endpoints are typically tumor growth inhibition or tumor growth delay.
- Endpoint: Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of excessive toxicity, in accordance with institutional animal care and use guidelines.[\[5\]](#)

Protocol 3: Comet Assay for DNA Interstrand Cross-links

Objective: To detect the formation of DNA interstrand cross-links (ICLs) induced by PR-104's active metabolites.

Materials:

- Treated and control cells
- Low melting point agarose
- Lysis solution
- Alkaline electrophoresis buffer
- Neutralizing buffer
- DNA staining solution (e.g., SYBR Green)
- Fluorescence microscope
- Image analysis software

Procedure:

- **Cell Preparation:** Harvest cells after treatment with PR-104 under normoxic or hypoxic conditions.
- **Slide Preparation:** Mix cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** Immerse slides in lysis solution to remove cell membranes and proteins.
- **Irradiation (for ICL detection):** To specifically detect ICLs, irradiate the slides with a fixed dose of X-rays (e.g., 5 Gy) to introduce random DNA breaks. ICLs will reduce the migration of DNA out of the nucleus.
- **Alkaline Unwinding and Electrophoresis:** Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
- **Neutralization and Staining:** Neutralize the slides and stain the DNA.
- **Visualization and Analysis:** Visualize the comets using a fluorescence microscope. Quantify the amount of DNA damage (tail moment or tail intensity) using image analysis software. A decrease in tail moment/intensity in PR-104-treated, irradiated cells compared to cells

receiving only the fixed radiation dose indicates the presence of DNA interstrand cross-links.
[5]

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